molecular formula C16H14ClN5O B2547017 2-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)benzamide CAS No. 1396860-82-4

2-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)benzamide

Cat. No.: B2547017
CAS No.: 1396860-82-4
M. Wt: 327.77
InChI Key: YQKCHJLWLPVVSU-UHFFFAOYSA-N
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Description

“2-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)benzamide” is a complex organic compound. It contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The compound is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. It contains a pyrazole ring, which is a five-membered heterocyclic moiety . The compound is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research highlights the synthesis of pyrimidine and pyrazole derivatives through various methods, including microwave irradiation and cyclocondensation. These compounds have been investigated for their potential insecticidal and antibacterial properties. The development of these heterocyclic compounds involves detailed structural characterization and evaluation of biological activities, suggesting a keen interest in exploring their utility in various scientific and therapeutic contexts (Deohate & Palaspagar, 2020).

Antimicrobial and Anticancer Activities

Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities, showing potential as therapeutic agents. These studies involve the synthesis of a wide range of derivatives to explore the structure-activity relationships, highlighting the medicinal chemistry efforts to discover new bioactive molecules (Rahmouni et al., 2016).

Advanced Materials Development

The synthesis and characterization of antipyrine derivatives have been reported, with a focus on their intermolecular interactions, structural analysis through X-ray diffraction, Hirshfeld surface analysis, and DFT calculations. Such research underscores the importance of these compounds in the development of advanced materials with potential applications in various fields, including pharmaceuticals and materials science (Saeed et al., 2020).

Properties

IUPAC Name

2-chloro-N-[2-(3,5-dimethylpyrazol-1-yl)pyrimidin-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN5O/c1-10-7-11(2)22(21-10)16-18-8-12(9-19-16)20-15(23)13-5-3-4-6-14(13)17/h3-9H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQKCHJLWLPVVSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=C(C=N2)NC(=O)C3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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